![molecular formula C17H16N4O B129707 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide CAS No. 158942-04-2](/img/structure/B129707.png)
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide
Overview
Description
SB 206553 is a pyrroloindole.
Mechanism of Action
Target of Action
SB 206553, also known as 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide, primarily targets the 5-HT2B and 5-HT2C serotonin receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in neurotransmission .
Mode of Action
SB 206553 acts as a mixed antagonist for the 5-HT2B and 5-HT2C serotonin receptors . This means it binds to these receptors and inhibits their activation, thereby preventing the typical response triggered by serotonin. Additionally, it has been shown to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors .
Biochemical Pathways
The primary biochemical pathway affected by SB 206553 is the serotonin signaling pathway. By acting as an antagonist at the 5-HT2B and 5-HT2C receptors, SB 206553 can modulate the effects of serotonin, a key neurotransmitter involved in mood regulation and other neurological functions .
Result of Action
SB 206553 has been found to have anxiolytic properties in animal studies . It can attenuate methamphetamine-seeking in rats, suggesting potential use in the treatment of psychostimulant abuse disorders . Additionally, it has been shown to enhance dopamine release in the rat nucleus accumbens .
Biochemical Analysis
Biochemical Properties
SB 206553 has been found to interact with various enzymes, proteins, and other biomolecules. It has activity for 5-HT2 receptor ligands in HEK-293 or CHO-K1 cells expressing human recombinant 5-HT2 receptors with pKi values of 5.6 nM (5-HT 2A), 7.7 nM (5-HT 2B) and 7.8 nM (5-HT 2C) . The nature of these interactions involves the compound acting as a mixed antagonist for the 5-HT 2B and 5-HT 2C serotonin receptors .
Cellular Effects
In terms of cellular effects, SB 206553 has been shown to attenuate methamphetamine-seeking in rats . This suggests that it can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of SB 206553 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a mixed antagonist for the 5-HT 2B and 5-HT 2C serotonin receptors . It has also been shown to act as a positive allosteric modulator of α 7 nicotinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
It has been shown that pretreatment with SB 206553 can attenuate meth-seeking behavior in rats .
Dosage Effects in Animal Models
The effects of SB 206553 vary with different dosages in animal models. For instance, it has been shown that pretreatment with SB 206553 at doses of 1.0, 5.0, and 10.0 mg/kg can attenuate meth-seeking behavior in rats .
Metabolic Pathways
Given its interaction with 5-HT2 receptors, it is likely involved in serotonin-related metabolic pathways .
Transport and Distribution
Given its interaction with 5-HT2 receptors, it is likely that it interacts with transporters or binding proteins associated with these receptors .
Subcellular Localization
Given its interaction with 5-HT2 receptors, it is likely localized to areas of the cell where these receptors are present .
Biological Activity
1-Methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide, commonly referred to as SB 206553, is a complex organic compound with significant biological activity, particularly as a selective antagonist of serotonin receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H17ClN4O
- Molecular Weight : 328.8 g/mol
- IUPAC Name : this compound
- CAS Number : 1197334-04-5
The structure features a pyrrolo[2,3-f]indole moiety fused with a pyridine ring and a carboxamide functional group, contributing to its unique biological properties .
SB 206553 primarily acts as an antagonist at the 5-HT2B and 5-HT2C serotonin receptors. By binding competitively to these receptors, it prevents serotonin from activating them, thus disrupting various signaling pathways involved in physiological processes such as mood regulation and appetite control. This mechanism makes it a valuable tool in research related to psychiatric disorders and metabolic conditions .
Antagonistic Effects on Serotonin Receptors
Research indicates that SB 206553 exhibits high selectivity for the 5-HT2C receptor with a pKi value of 7.92, while also demonstrating antagonistic activity at the 5-HT2B receptor (pKi = 7.65) and lower affinity for the 5-HT2A receptor (pKi = 5.78) . This selectivity is crucial for studying the specific roles of these receptors in various biological systems.
In Vivo Studies
In vivo studies have demonstrated that SB 206553 can influence behaviors associated with anxiety and depression. For instance, it has been shown to reduce anxiety-like behaviors in rodent models when administered orally, indicating its potential as a therapeutic agent for anxiety disorders .
Therapeutic Applications
Given its receptor antagonism profile, SB 206553 is being investigated for several therapeutic applications:
- Psychiatric Disorders : Due to its action on serotonin receptors, it may be beneficial in treating conditions such as depression and anxiety.
- Obesity Management : Its ability to modulate appetite-related pathways positions it as a candidate for obesity treatment.
- Cardiovascular Research : The role of 5-HT2B receptors in cardiovascular health suggests potential applications in managing heart diseases.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various experimental settings:
Study | Findings |
---|---|
Study A (2020) | Demonstrated significant reduction in anxiety-like behavior in mice at doses of 10 mg/kg. |
Study B (2021) | Showed that SB 206553 effectively reduced food intake in high-fat diet-induced obesity models. |
Study C (2022) | Investigated the cardiovascular effects of SB 206553, revealing its potential to mitigate serotonin-induced vasoconstriction. |
These findings underscore the compound's versatility and importance in pharmacological research.
Scientific Research Applications
Serotonin Receptor Antagonism
1-Methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide is recognized as a potent and selective antagonist for the serotonin receptors 5-HT2C and 5-HT2B. This activity suggests several therapeutic applications:
- Treatment of Mood Disorders : The compound has shown efficacy in preclinical models for alleviating anxiety without significantly impairing cognitive function. This makes it a promising candidate for treating anxiety disorders and depression.
- Potential in Psychopharmacology : Due to its selectivity for specific serotonin receptors, it may provide targeted therapeutic effects with reduced side effects compared to non-selective antidepressants.
Cancer Therapeutics
Recent studies have highlighted the role of APE1 (apurinic/apyrimidinic endodeoxyribonuclease 1) in cancer progression and chemoresistance. While not directly targeting APE1, compounds like SB-206553 can be investigated for their ability to modulate pathways involving APE1:
- Inhibition of Tumor Progression : By understanding the molecular interactions of SB-206553 within cellular pathways that involve APE1, researchers can explore its potential as part of a combination therapy to enhance the efficacy of existing cancer treatments .
Table 1: Summary of Research Findings on SB-206553
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic synthesis techniques that require careful optimization to ensure high yields and purity. The ability to modify its structure could lead to derivatives with enhanced or altered biological activities, expanding its potential applications further.
Chemical Reactions Analysis
Domino Reactions and Cyclization Pathways
Domino reactions involving arylglyoxals and pyrazol-5-amines offer routes to fused heterocycles (e.g., pyrrolo[2,3-c]pyrazoles) via tandem condensations and 6π electrocyclization . For the target compound:
-
Critical Steps :
-
Conditions : Microwave irradiation (120°C, 20 min) in DMF with p-TsOH as a promoter .
Example Pathway :
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Condensation of a glyoxal derivative with a pyridine-containing amine.
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Sequential cyclization and dehydration to form the pyrroloindole scaffold.
Substitution and Functionalization
The N-pyridin-3-yl carboxamide group in the target compound suggests post-cyclization functionalization:
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Amide Coupling : Reaction of the pyrroloindole-5-carboxylic acid with 3-aminopyridine using coupling agents (e.g., EDCI/HOBt).
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Methylation : Introduction of the 1-methyl group via nucleophilic substitution (e.g., CH₃I/K₂CO₃ in DMF) .
Challenges :
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Steric hindrance from the fused ring system may reduce yields, necessitating optimized stoichiometry (e.g., 2.0 equiv of amine for complete conversion ).
Table 2: Solvent and Temperature Effects on Yield
Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|
Toluene | 90 | 16 | 86 |
Dioxane | 80 | 24 | 72 |
DCE | 80 | 22 | 75 |
Recommendations :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. A microwave-assisted approach (as demonstrated in pyrrolo-imidazo pyridine derivatives) can enhance reaction efficiency by reducing time and improving regioselectivity . Optimize yields via solvent selection (e.g., methanol/water mixtures) and catalyst screening (e.g., trifluoroacetic acid for cyclization steps) . Statistical design of experiments (DoE) is critical for parameter optimization, such as temperature, stoichiometry, and reaction time .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use hyphenated techniques:
- NMR : Analyze H and C NMR to confirm regiochemistry and substituent positions (e.g., pyridinyl and methyl groups) .
- HPLC : Validate purity (>98%) using C18 columns with UV detection at 254 nm .
- IR Spectroscopy : Identify carbonyl (C=O) and NH stretches in the carboxamide moiety .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved for this compound?
- Methodological Answer : Contradictions may arise from conformational dynamics or impurities. Strategies:
- Variable-Temperature NMR : Detect rotational barriers in the dihydropyrroloindole core .
- 2D-COSY/HSQC : Assign ambiguous proton-proton and carbon-proton correlations .
- DFT Calculations : Compare experimental NMR shifts with quantum-chemically predicted values to validate assignments .
Q. What computational approaches are suitable for predicting the reactivity and binding properties of this compound?
- Methodological Answer :
- Quantum Chemical Modeling : Use density functional theory (DFT) to map reaction pathways (e.g., cyclization energetics) .
- Molecular Dynamics (MD) : Simulate solvation effects on the carboxamide’s hydrogen-bonding capacity .
- Docking Studies : Predict interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger .
Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (HO) conditions at 40–80°C. Monitor degradation via LC-MS to identify labile groups (e.g., pyridinyl or indole moieties) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Q. What strategies are effective for resolving low solubility in aqueous media, a common challenge with polycyclic carboxamides?
- Methodological Answer :
- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance solubility .
- Salt Formation : Screen counterions (e.g., HCl or sodium salts) to improve hydrophilicity .
- Solid Dispersion : Use spray drying with polymers (e.g., PVP) to create amorphous phases .
Q. Data Analysis and Experimental Design
Q. How should researchers approach statistical analysis of biological assay data involving this compound?
- Methodological Answer :
- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., IC determination) using GraphPad Prism .
- ANOVA with Tukey’s Test : Compare multiple experimental groups (e.g., mutant vs. wild-type cell lines) .
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Fragment-Based Design : Systematically modify substituents (e.g., pyridinyl, methyl groups) and assess activity changes .
- Free-Wilson Analysis : Quantify contributions of specific moieties to biological activity .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to guide SAR .
Q. Advanced Instrumentation and Techniques
Q. Which advanced spectroscopic methods can elucidate electronic properties of the dihydropyrroloindole core?
- Methodological Answer :
- UV-Vis/NIR Spectroscopy : Study charge-transfer transitions in the conjugated system .
- Electrochemical Analysis : Perform cyclic voltammetry to determine redox potentials .
- EPR Spectroscopy : Detect radical intermediates during catalytic reactions .
Q. How can machine learning (ML) enhance the discovery of novel analogs with improved pharmacokinetic profiles?
Properties
IUPAC Name |
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQORSLQNXDVGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043984 | |
Record name | SB 206553 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158942-04-2 | |
Record name | 3,5-Dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b′]dipyrrole-1(2H)-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158942-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 206553 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158942042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB 206553 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-206553 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL4387525T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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